molecular formula C6H13NO B587881 (1R,3S)-3-Aminomethyl-cyclopentanol CAS No. 1110772-09-2

(1R,3S)-3-Aminomethyl-cyclopentanol

Cat. No. B587881
CAS RN: 1110772-09-2
M. Wt: 115.176
InChI Key: NUBNZASXRSXFRW-NTSWFWBYSA-N
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Description

“(1R,3S)-3-Aminomethyl-cyclopentanol” is a synthetic intermediate useful for pharmaceutical synthesis . It has the molecular formula C6H13NO and a molecular weight of 115.1748 .


Molecular Structure Analysis

The molecular structure of “(1R,3S)-3-Aminomethyl-cyclopentanol” consists of a cyclopentanol ring with an aminomethyl group attached. The molecular formula is C6H13NO . Unfortunately, specific details about the molecular structure analysis are not available in the search results.

Scientific Research Applications

Enzymatic Synthesis and Kinetic Resolution

  • Efficient multigram-scale synthesis of optical isomers of 3-(substituted-phenyl) cyclopentanols, including (1R,3S)-3-Aminomethyl-cyclopentanol, was achieved through lipase-catalyzed transesterification. This method demonstrated high efficiency, chemical yield, and enantioselectivity, making it practical for synthesizing biologically active compounds (Okumura et al., 2002).

Inhibition of β-Glucosidases

  • Aminocyclopentitol inhibitors, such as (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol, derived from D-glucose, showed significant inhibition of β-glucosidases. This suggests potential applications in treating diseases related to enzyme malfunction (Boss et al., 2000).

Involvement in Neuropharmacology

  • The isomers (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid and (1R,3S)-1-aminocyclopentane-1,3-dicarboxylic acid were studied for their potency, efficacy, and selectivity at metabotropic excitatory amino acid receptors. These findings are relevant in understanding the neural mechanisms and potential therapeutic applications (Schoepp et al., 1991).

Antiviral and Antineoplastic Applications

  • Enantiomerically pure isosteres of ribose, synthesized from L-aspartic acid, including (1S,3S)- and (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentanes, have been used to construct nucleoside analogs with significant antiviral and antineoplastic activities. This showcases the potential of these compounds in pharmaceutical development (Rapoport et al., 2003).

Other Notable Applications

  • Various other studies have focused on synthesizing analogs and isomers of (1R,3S)-3-Aminomethyl-cyclopentanol for diverse applications, such as developing new scaffolds for inhibiting glycosidases, exploring stereochemistry in neuropharmacology, and understanding the role of these compounds in inhibiting enzyme synthesis (Nakahara et al., 2008).

Mechanism of Action

The mechanism of action for “(1R,3S)-3-Aminomethyl-cyclopentanol” is not specified in the search results. As a synthetic intermediate, its mechanism of action would likely depend on the specific context of the chemical reaction it is involved in .

Safety and Hazards

According to the safety data sheet, “(1R,3S)-3-Aminomethyl-cyclopentanol” may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation . In case of exposure, immediate medical attention is advised .

properties

IUPAC Name

(1R,3S)-3-(aminomethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4,7H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBNZASXRSXFRW-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289478
Record name (1R,3S)-3-(Aminomethyl)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1110772-09-2
Record name (1R,3S)-3-(Aminomethyl)cyclopentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1110772-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,3S)-3-(Aminomethyl)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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